molecular formula C40H80NO8P B1211086 1,3-Dipalmitoyl-2-phosphatidylcholine CAS No. 59540-22-6

1,3-Dipalmitoyl-2-phosphatidylcholine

Cat. No. B1211086
CAS RN: 59540-22-6
M. Wt: 734 g/mol
InChI Key: CYFBGSYWHRQAIT-UHFFFAOYSA-N
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Description

DPPC is a phospholipid composed of two C16 palmitic acid groups attached to a phosphatidylcholine head-group . It plays a crucial role in various biological processes and has significant applications in liposome research and human bilayers. Notably, it is the primary constituent of pulmonary surfactants , which reduce the work of breathing and prevent alveolar collapse during respiration .


Synthesis Analysis

DPPC is synthesized from unsaturated phosphatidylcholine (PC) via direct de novo synthesis using an α1,2-dipalmitoyl diacylglycerol intermediate . This process yields a lipid molecule with two palmitic acid chains attached to the glycerol backbone.


Molecular Structure Analysis

The structure of DPPC includes both a hydrophilic “head” (phosphatidylcholine) and hydrophobic “tails” (two palmitic acid chains). This arrangement allows it to reduce surface tension at the air-liquid interface, making it essential for lung function and surfactant properties .


Physical And Chemical Properties Analysis

  • Surface Tension : The critical micelle concentration (CMC) of DPPC is approximately 4.6 x 10^-10 M , indicating its ability to reduce surface tension .

properties

IUPAC Name

1,3-di(hexadecanoyloxy)propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(49-50(44,45)48-35-34-41(3,4)5)37-47-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFBGSYWHRQAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208225
Record name 1,3-Dipalmitoyl-2-phosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

734.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dipalmitoyl-2-phosphatidylcholine

CAS RN

59540-22-6
Record name 3,5,8-Trioxa-4-phosphatetracosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-6-[[(1-oxohexadecyl)oxy]methyl]-, inner salt, 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59540-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,3-Dipalmitoyl-2-phosphatidylcholine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dipalmitoyl-2-phosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-oxido-9-oxo-6-(palmitoylmethyl)-3,5,8-trioxa-4-phosphatetracosyl]trimethylammonium 4-oxide
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